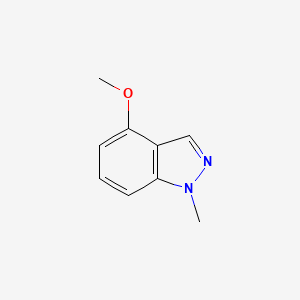

4-Methoxy-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBWCSXHZYLBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305607 | |

| Record name | 4-Methoxy-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-32-6 | |

| Record name | 4-Methoxy-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 4 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and geometric properties of molecules. These methods allow for the detailed investigation of molecular orbitals, bonding interactions, and charge distributions, providing insights that complement experimental data.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to predict the geometry and electronic properties of molecules. The process involves an optimization procedure to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Indazole Derivatives (Illustrative) Note: This table is illustrative, based on typical values for related structures, as specific data for 4-Methoxy-1-methyl-1H-indazole was not found.

| Parameter | Expected Value Range |

|---|---|

| N1–N2 bond length | ~1.37 Å |

| C=N bond length | ~1.29 Å |

| C-O (methoxy) bond length | ~1.36 Å |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring and the methoxy (B1213986) group, which acts as an electron-donating substituent. The LUMO would likely be distributed across the aromatic system's anti-bonding pi (π*) orbitals. mdpi.com The energy gap would quantify the molecule's propensity to undergo electronic transitions and engage in chemical reactions. A smaller energy gap generally correlates with higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters (Illustrative) Note: The values below are conceptual and serve to illustrate the parameters derived from HOMO-LUMO analysis.

| Parameter | Symbol | Definition | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Related to ionization potential; electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Related to electron affinity; electron-accepting ability |

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex molecular wavefunctions into a more intuitive chemical language of Lewis structures, lone pairs, and bonding orbitals. researchgate.net It is particularly useful for quantifying delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu

Conformational Analysis and Tautomeric Stability Studies

This section explores the molecule's preferred spatial arrangements and the relative stability of its isomers.

Theoretical Evaluation of 1H- and 2H-Tautomer Stability

Annular tautomerism is a characteristic feature of the parent indazole molecule, which can exist in two forms: the 1H-indazole and the 2H-indazole, depending on the position of the hydrogen atom on one of the two nitrogen atoms. beilstein-journals.org Numerous theoretical and experimental studies have concluded that the 1H-tautomer is thermodynamically more stable than the 2H-form by approximately 2.3-3.9 kcal/mol. caribjscitech.comresearchgate.net

However, for the specific compound 4-Methoxy-1-methyl -1H-indazole, this type of NH tautomerism is not possible. The presence of a methyl group on the N1 nitrogen atom "locks" the molecule into the 1H-indazole configuration. Its isomeric counterpart would be 4-Methoxy-2-methyl -2H-indazole. Computational studies on the parent 1-methyl-1H-indazole and 2-methyl-2H-indazole show that the 1-methyl isomer is the more stable form. researchgate.netcaribjscitech.com This preference is attributed to the benzenoid character of the 1H-tautomer, which is energetically favored over the quinonoid structure of the 2H-tautomer. caribjscitech.com

Analysis of Electrostatic Potentials and Dipole Moments

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP maps regions of negative potential (shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. tci-thaijo.org For this compound, the most negative potential would be expected around the N2 nitrogen atom and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction.

Table 3: Comparison of Calculated Dipole Moments for Parent Indazole Isomers

| Compound | Calculated Dipole Moment (D) |

|---|---|

| 1-methyl-1H-indazole | 1.50 caribjscitech.com |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into their electronic structure and vibrational dynamics. For this compound, theoretical calculations can be employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable aid in the interpretation and validation of experimental data, allowing for a more confident and detailed structural characterization.

Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, enabling the assignment of complex spectra and the verification of proposed molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.maresearchgate.net This method effectively addresses the issue of gauge-origin dependence, providing accurate results that correlate well with experimental data.

The computational process typically begins with the optimization of the molecule's geometry using a robust level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). acs.orgnih.gov Once the minimum energy structure is obtained, the GIAO method is used to calculate the absolute magnetic shielding constants (σ) for each nucleus (e.g., ¹H and ¹³C).

To make these values comparable to experimental chemical shifts (δ), the calculated isotropic shielding constants (σ_iso) are referenced against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. The chemical shift is then obtained using the formula: δ = σ_ref(TMS) - σ_iso. youtube.com This procedure allows for a direct comparison between theoretical predictions and experimental measurements, aiding in the definitive assignment of each resonance in the ¹H and ¹³C NMR spectra. Studies on related indazole and heterocyclic systems have demonstrated the high accuracy of the GIAO/DFT approach in reproducing experimental shifts. acs.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method. Note: The following data is illustrative of typical results from GIAO calculations and is intended to represent the expected values for this compound.

| Atom Position | Calculated (GIAO) |

|---|---|

| C3 | 129.5 |

| C3a | 122.1 |

| C4 | 150.2 |

| C5 | 105.8 |

| C6 | 123.4 |

| C7 | 100.3 |

| C7a | 141.6 |

| N1-CH₃ | 32.7 |

| O-CH₃ | 55.9 |

| Atom Position | Calculated (GIAO) |

|---|---|

| H3 | 7.85 |

| H5 | 6.95 |

| H6 | 7.20 |

| H7 | 6.60 |

| N1-CH₃ | 4.05 |

| O-CH₃ | 3.90 |

Computational Vibrational Spectroscopy for Infrared (IR) Assignments

Computational vibrational spectroscopy is an indispensable tool for interpreting and assigning the features of an experimental Infrared (IR) spectrum. chimia.chcore.ac.uk By calculating the harmonic vibrational frequencies and their corresponding IR intensities, researchers can establish a direct link between specific spectral bands and the underlying molecular motions, such as stretching, bending, and torsional modes.

Similar to NMR calculations, this process starts with a geometry optimization of the molecule, typically using DFT methods. Following optimization, a frequency calculation is performed at the same level of theory. The output provides a list of vibrational modes and their frequencies. However, theoretical frequency values derived from the harmonic approximation are often systematically higher than those observed experimentally. nih.gov To correct for this discrepancy, which arises from factors like anharmonicity and incomplete treatment of electron correlation, the calculated frequencies are uniformly scaled using a recommended scaling factor specific to the computational method and basis set (e.g., ~0.961 for B3LYP/6-31G*). researchgate.net

The assignment of each scaled frequency to a specific molecular motion is achieved by analyzing the displacement vectors of the atoms for each mode, often visualized with specialized software. This analysis, sometimes supplemented by a Potential Energy Distribution (PED) breakdown, allows for the unambiguous assignment of key functional group vibrations, such as the C-H stretches of the methyl and aromatic groups, the C-O stretches of the methoxy group, and the characteristic vibrations of the indazole ring system. ijert.org This detailed assignment is crucial for confirming the molecular structure and understanding its dynamic behavior.

Table 2: Predicted Infrared (IR) Assignments for this compound. Note: The following data is illustrative and represents the expected vibrational modes and frequencies for this compound based on DFT calculations.

| Calculated Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3080 | Medium | Aromatic C-H stretching |

| 2975 | Medium | Asymmetric CH₃ stretching (N-CH₃, O-CH₃) |

| 2850 | Weak | Symmetric CH₃ stretching (O-CH₃) |

| 1625 | Strong | Indazole ring C=C and C=N stretching |

| 1510 | Strong | Aromatic ring skeletal vibrations |

| 1460 | Medium | CH₃ asymmetric bending |

| 1255 | Very Strong | Asymmetric C-O-C stretching (Aryl-O-CH₃) |

| 1175 | Medium | In-plane C-H bending |

| 1030 | Strong | Symmetric C-O-C stretching (Aryl-O-CH₃) |

| 840 | Strong | Out-of-plane C-H bending |

Exploration of the Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 1 Methyl 1h Indazole

Nucleophilic and Electrophilic Substitution Reaction Pathways

The indazole ring system can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity influenced by the existing substituents. The electron-donating methoxy (B1213986) group at the C4 position and the methyl group at the N1 position significantly impact the electron density distribution within the ring, thereby directing incoming reagents.

In general, the nitrogen atoms of the indazole ring can act as nucleophiles. evitachem.com The aromatic nature of the indazole core also allows for electrophilic aromatic substitution. evitachem.com The reactivity of indazole derivatives can be influenced by the nature of the substituents on the ring. Electron-donating groups may enhance the nucleophilicity of the molecule. evitachem.com

Theoretical studies using Density Functional Theory (DFT) on related nitroindazole systems have shown that the indazole moiety can act as an electrophile, accepting electrons from a nucleophile. jmaterenvironsci.com The difference in electrophilicity between the reactants can determine the polar character of the reaction. jmaterenvironsci.com

Functionalization and Derivatization at Specific Ring Positions (e.g., N1, C3, C4, C5, C7)

The functionalization of the indazole scaffold is a key strategy in medicinal chemistry to generate diverse molecular architectures with a range of biological activities. nih.gov The specific placement of functional groups on the 4-methoxy-1-methyl-1H-indazole ring can be achieved through various synthetic methodologies.

N1-Position: The N1 position is already occupied by a methyl group in this compound. In related N-unsubstituted indazoles, this position is a primary site for alkylation and other substitutions.

C3-Position: The C3 position of the indazole ring is a common site for functionalization. Halogenation, particularly iodination and bromination, at the C3 position provides a handle for further modifications through metal-catalyzed cross-coupling reactions. chim.it For instance, 3-iodo-4-methoxy-1-methyl-1H-indazole can undergo substitution reactions where the iodine atom is replaced by various nucleophiles. smolecule.com Copper-catalyzed C3-allylation of N-(benzoyloxy)indazoles has been developed to introduce allyl groups with a quaternary stereocenter at this position. nih.gov

C4-Position: The C4 position in the parent compound is substituted with a methoxy group. In related indazole systems, the introduction of methoxy or hydroxyl groups at this position has been found to be potent for certain biological activities. acs.org

C5-Position: The C5 position can be functionalized through various reactions. For example, the synthesis of 4-methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide involves the introduction of a sulfonamide group at the C5 position of a 1-methyl-1H-indazole precursor. nih.gov

C7-Position: Regioselective functionalization at the C7 position of indazoles is an active area of research. Direct and efficient C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by palladium-mediated Suzuki–Miyaura cross-coupling reactions to introduce aryl groups at this position. nih.gov The synthesis of 4-methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate demonstrates the derivatization at the C7 position, starting from 1-methyl-7-nitroindazole. iucr.org

Table 1: Examples of Functionalization Reactions on the Indazole Ring

| Position | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| C3 | Iodination | I2, KOH, DMF | 3-Iodoindazole |

| C3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Arylindazole |

| C7 | Bromination | Brominating agent | 7-Bromoindazole |

| C7 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 7-Arylindazole |

| C5 | Sulfonylation | Benzenesulfonyl chloride, pyridine | N-(Indazol-5-yl)benzenesulfonamide |

Mechanistic Studies of Addition Reactions (e.g., to Formaldehyde)

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied to understand the mechanism of N1-hydroxymethylation. acs.orgnih.govnih.gov This reaction proceeds through the protonation of the indazole, followed by nucleophilic attack of the indazole on formaldehyde. acs.org

The key steps of the mechanism are:

Protonation of the indazole at the N1 or N2 position.

Nucleophilic attack by the indazole on the carbonyl carbon of formaldehyde.

Formation of a hemiaminal-like intermediate.

Deprotonation to yield the N1-hydroxymethyl derivative.

Experimental studies using NMR and crystallography, supported by theoretical calculations, have confirmed the formation of N1-CH2OH derivatives. acs.orgnih.govnih.govresearchgate.net The stability and structure of these adducts have been characterized, with X-ray crystallography providing definitive structural proof. acs.orgnih.govnih.gov While the reaction primarily yields the N1-substituted product, the formation of N2-substituted derivatives has also been characterized. acs.orgnih.govnih.gov

The study of this reaction with various nitro-substituted indazoles revealed that the position of the nitro group influences the reactivity, with 7-nitro-1H-indazole being unreactive under the studied conditions. acs.org This highlights the electronic influence of substituents on the nucleophilicity of the indazole ring.

Sophisticated Spectroscopic and Structural Characterization Methodologies for 4 Methoxy 1 Methyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 4-Methoxy-1-methyl-1H-indazole, offering detailed insights into its molecular framework.

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl protons are observed. For instance, a derivative, 1-(isochroman-1-yl)-4-methoxy-1H-indazole, shows characteristic signals for the methoxy group at 3.97 ppm. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, providing information about their relative positions on the indazole ring.

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of each unique carbon atom. The carbon of the methoxy group in a related methoxy-indazole derivative is found at approximately 55.4 ppm. The aromatic carbons and the carbons of the indazole core resonate at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. For example, in 1-(isochroman-1-yl)-4-methoxy-1H-indazole, the carbon atoms of the indazole ring appear at specific shifts, such as 153.8 ppm for C4 and 141.9 ppm for C7a.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Methoxy-indazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| OCH₃ | 3.97 (s, 3H) | 55.4 |

| H-3 | 8.11 (s, 1H) | - |

| H-5 | 6.49 (d, J = 7.7 Hz, 1H) | 100.3 |

| H-6 | 7.07 (t, J = 7.9 Hz, 1H) | 116.8 |

| H-7 | 6.78 (d, J = 8.4 Hz, 1H) | 103.1 |

| C-3 | - | 132.5 |

| C-3a | - | 128.0 |

| C-4 | - | 153.8 |

| C-7a | - | 141.9 |

Note: Data is for 1-(isochroman-1-yl)-4-methoxy-1H-indazole and serves as a representative example. Actual shifts for this compound may vary slightly.

While ¹⁹F NMR is not directly applicable to this compound due to the absence of fluorine, other advanced NMR techniques are invaluable for its complete structural assignment. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to establish connectivity between protons and carbons.

COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring system.

HSQC spectra correlate each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C NMR data.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure, including the placement of the methoxy and methyl groups on the indazole scaffold.

For related indazole structures, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been decisive in distinguishing between N1 and N2 alkylated regioisomers by identifying through-space proximity between the N-alkyl protons and specific protons on the indazole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound, with a molecular formula of C₉H₁₀N₂O, the expected exact mass is 162.07931. HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is a definitive method for confirming the identity of the synthesized compound.

Table 2: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to assess the purity of a sample of this compound and to confirm its identity. The gas chromatogram will show a peak at a specific retention time, indicative of the compound's volatility and interaction with the GC column. The mass spectrometer then records the mass spectrum of the compound as it elutes from the column. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint, which can be compared to library data or theoretical fragmentation pathways to confirm the structure of the analyte.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While specific X-ray crystallographic data for this compound was not found in the

Crystal Structure Analysis of this compound and its Derivatives

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating these structures. For derivatives of this compound, this technique has provided invaluable insights into their molecular geometry and packing in the solid state.

A study on 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide revealed its crystal data. nih.gov The molecule is composed of fused five- and six-membered rings linked to a benzenesulfonamide (B165840) group. nih.gov The fused ring system is nearly planar. nih.gov

In another derivative, 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate, the asymmetric unit contains two independent organic molecules and one water molecule. iucr.org A notable difference between the two organic molecules is the dihedral angle between the indazolyl system and the methoxybenzene ring. iucr.org

The crystal structure of N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide shows an almost planar indazole ring system. researchgate.net This planarity is a common feature in many indazole derivatives.

The analysis of 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide also shows a nearly planar fused ring system. researchgate.net The dihedral angle between the indazole system and the benzene (B151609) ring of the methylbenzenesulfonamide moiety is 48.84 (9)°. researchgate.net

These crystallographic studies provide a foundational understanding of the solid-state conformation of these molecules, which is crucial for predicting their interactions and properties.

Table 1: Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide nih.gov | C₁₅H₁₅N₃O₃S | Monoclinic | P2₁/n | 10.1069(3) | 13.6178(3) | 10.8530(2) | 90 | 90.777(2) | 90 | 1493.60(6) | 4 |

| 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate iucr.org | 2C₁₅H₁₅N₃O₃S·H₂O | - | - | - | - | - | - | - | - | - | - |

| N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.net | C₁₇H₁₈ClN₃O₄S | Triclinic | P-1 | 8.5296(9) | 8.6165(9) | - | - | - | - | - | - |

| 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide researchgate.net | C₁₅H₁₅N₃O₂S | Monoclinic | P2₁/n | 8.0026(3) | 12.8195(4) | 14.1321(4) | 90 | 91.602(2) | 90 | - | 4 |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The way molecules interact with each other in a crystal lattice dictates many of its bulk properties. These non-covalent interactions, though weaker than covalent bonds, are crucial in determining the crystal packing, stability, and even biological activity.

In the crystal structure of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, molecules are linked by C-H···O and N-H···N hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, for 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate, the organic and water molecules are connected into supramolecular chains through O—H⋯N, O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds. iucr.org Additionally, a π–π interaction is observed between the pyrazole (B372694) rings with an inter-centroid separation of 3.7547 (12) Å. iucr.org

The crystal packing of N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide features molecules connected by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. researchgate.net These dimers are further linked by π–π interactions between the diazole rings, with an intercentroid distance of 3.4946 (11) Å, creating chains. researchgate.net

For 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, the molecules in the crystal are interconnected through N—H⋯N hydrogen bonds and weak C—H⋯O contacts, resulting in a two-dimensional network. researchgate.net

The investigation of intermolecular interactions is not limited to experimental techniques. Hirshfeld surface analysis is a computational tool used to explore these interactions in molecular crystals. scirp.org This method allows for the visualization and quantification of different types of intermolecular contacts, such as H···H, C···H, and O···H, which are significant in the crystal packing of many organic molecules. scirp.org

Table 2: Intermolecular Interactions in Derivatives of this compound

| Compound | Hydrogen Bonding | π–π Stacking | Other Interactions |

|---|---|---|---|

| 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide nih.gov | C-H···O, N-H···N | - | - |

| 4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide hemihydrate iucr.org | O-H···N, O-H···O, N-H···O, N-H···N | Pyrazole rings, 3.7547 (12) Å | - |

| N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide researchgate.net | N-H···O | Diazole rings, 3.4946 (11) Å | - |

| 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide researchgate.net | N-H···N | - | Weak C-H···O contacts |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. libretexts.org By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of different bonds, a characteristic spectrum is obtained. libretexts.org

For indazole derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. In various synthesized indazole compounds, characteristic IR absorption bands have been identified. For instance, in a series of 1H-indazole derivatives, the IR spectra showed absorption bands corresponding to N-H, aromatic C-H, and cyclic N=CH bonds. ajrconline.org The presence of a methoxy group (Ar-OCH₃) is typically confirmed by a strong absorption band in the region of 1250-1000 cm⁻¹. ajrconline.orgacs.org

The IR spectrum of a methoxy-substituted indazole derivative would be expected to show the following characteristic absorptions:

C-H stretching (aromatic): around 3100-3000 cm⁻¹ libretexts.org

C-H stretching (methyl): around 2960-2850 cm⁻¹

C=C stretching (aromatic ring): in the range of 1600-1450 cm⁻¹

C-N stretching: This can be difficult to discern as it often falls in the fingerprint region. libretexts.org

C-O stretching (methoxy group): A strong band typically observed between 1250 and 1000 cm⁻¹. libretexts.org

For example, in the characterization of methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, IR spectroscopy revealed absorption bands at 3027, 2957, and 2841 cm⁻¹ corresponding to C-H stretching, and a strong band at 1244 cm⁻¹ for the C-O stretch of the methoxy group. acs.org Similarly, for 1-(4-bromophenyl)-6-methoxy-1H-indazole, the IR spectrum showed a band at 1201 cm⁻¹ for the Ar-OCH₃ group. ajrconline.org

The "fingerprint region" of the IR spectrum, typically from 1500 to 500 cm⁻¹, contains a complex pattern of absorptions that are unique to a particular molecule, further aiding in its identification. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Methoxy-Indazole Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic | C-H stretch | 3100-3000 | libretexts.org |

| C=C stretch | 1600-1450 | ajrconline.org | |

| Methyl | C-H stretch | 2974 | ajrconline.org |

| Methoxy | Ar-O-CH₃ stretch | 1247 | ajrconline.org |

| Indazole Ring | N=CH stretch | 1595 | ajrconline.org |

| N-H stretch (cyclic) | 3226 | ajrconline.org |

Investigation of Biological Activities and Structure Activity Relationships for 4 Methoxy 1 Methyl 1h Indazole Derivatives Non Clinical Scope

Structure-Activity Relationship (SAR) Studies of 4-Methoxy-1-methyl-1H-indazole Analogs

The relationship between the chemical structure of this compound derivatives and their biological efficacy is a critical area of research. These studies explore how modifications to the core structure impact their activity.

Positional and Substituent Effects on Biological Efficacy

The placement and nature of chemical groups, such as methoxy (B1213986) and methyl groups, on the indazole ring system significantly influence the biological activity of these compounds. nih.govacs.org

Methoxy Group: The position of the methoxy group is a key determinant of potency. Studies on indazole arylsulfonamides as CCR4 antagonists revealed that methoxy or hydroxyl groups at the C4 position of the indazole ring were more potent. nih.govacs.org In a series of pyridine-urea hybrids, 3-methoxy-1H-indazole compounds demonstrated potent cytotoxic activity against breast (MCF7) and colon (HCT116) cancer cell lines. mdpi.com Specifically, unsubstituted derivatives showed notable efficacy, suggesting that the methoxy group at the 3-position is crucial for this activity. mdpi.com

Methyl Group: The stability of the indazole ring is influenced by the position of the methyl group. The 1H-tautomer, such as in 1-methyl-1H-indazole, is thermodynamically more stable than the 2H-tautomer. jmchemsci.com This stability can affect the compound's interaction with biological targets. For instance, in the investigation of GPR84 antagonists, the N-methyl analog of an indole-based compound was found to be inactive, highlighting the importance of the NH group for hydrogen bonding. acs.org

Rational Design of New Indazole Derivatives Based on SAR Insights

Insights from structure-activity relationship studies are being used to rationally design new indazole derivatives with improved biological activities. nih.gov

CCR4 Antagonists: Based on SAR studies of indazole arylsulfonamides, it was determined that small groups were tolerated at the C5, C6, or C7 positions, with C6 analogs being preferred. nih.govacs.org The most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide. nih.govacs.org For the N1 position, meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]-group were found to be the most potent. nih.govacs.org This led to the selection of analogue 6 (GSK2239633A) for further development due to its high absorption. nih.gov

EGFR Inhibitors: Structure-based design has been employed to develop irreversible EGFR inhibitors. By optimizing 1H-indazole analogues, a compound was identified that was highly active against the L858R/T790M double mutant of EGFR. mdpi.com

Anticancer Agents: In the design of novel anticancer agents, hybridization strategies have been used to create pyridine-urea scaffolds. This led to the identification of 3-methoxy-1H-indazole compounds with significant cytotoxicity against breast and colon cancer cell lines. mdpi.com

In Vitro Mechanistic Investigations on Molecular Targets

Understanding how these compounds interact with molecular targets at a cellular level is crucial for their development as therapeutic agents.

Enzyme Inhibition Studies

Derivatives of this compound have been shown to inhibit various enzymes implicated in disease.

Tyrosine Kinases: Indazole derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) kinases. nih.govmdpi.com One 1H-indazol-3-amine derivative exhibited significant inhibitory activity against FGFR1. mdpi.com Another study identified a 1H-indazole analog as a highly active inhibitor against a double mutant of EGFR. mdpi.com

PARP, IDO1, COX-2, ERK1/2: Research has shown that indazole derivatives can inhibit a range of other enzymes. For example, certain derivatives have shown inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The indazole scaffold is also a key component of some COX-2 inhibitors. jmchemsci.com

Table 1: Enzyme Inhibition by Indazole Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1H-Indazol-3-amine | FGFR1 | Good enzymatic inhibition and modest anti-proliferative activity. | mdpi.com |

| 1H-Indazole analog | EGFR (L858R/T790M double mutant) | Highly active with an IC₅₀ value of 0.07 μM. | mdpi.com |

| 3-Substituted 1H-indazoles | IDO1 | Potent inhibitory activity with IC₅₀ values in the nanomolar range. | nih.gov |

Receptor Binding and Antagonism Mechanisms

The interaction of these compounds with specific cell surface receptors is another important area of investigation.

GPR84 and CCR4: A series of indazole arylsulfonamides were developed as allosteric antagonists for the CC-chemokine receptor 4 (CCR4). nih.govacs.org These antagonists bind to an intracellular allosteric site. nih.gov In the context of G-protein coupled receptor 84 (GPR84), the indole (B1671886) NH of a related antagonist is predicted to form a crucial hydrogen bond for binding. acs.org

Cellular Pathway Modulation in Non-Human Cell Lines

The effects of this compound derivatives on cellular pathways are being studied in various cancer cell lines.

A549, MCF7, HT29: Novel 3-(pyrrolopyridin-2-yl)indazole derivatives have demonstrated potent anti-proliferative effects on several human cancer cell lines, including A549 (lung), MCF7 (breast), and HT29 (colon). nih.govresearchgate.net One compound was particularly effective against the HL60 and HCT116 cell lines. nih.gov Another study highlighted the cytotoxic potential of 3-methoxy-1H-indazole compounds against MCF7 and HCT116 cells. mdpi.com Specifically, compound 8a showed exceptional potency against MCF7 cells. mdpi.com

Table 2: Cytotoxic Activity of Indazole Derivatives in Cancer Cell Lines

| Cell Line | Compound Type | Key Findings | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 3-methoxy-1H-indazole derivative (8a) | Exceptional potency with a GI₅₀ value of 0.06 ± 0.014 μM. | mdpi.com |

| HCT116 (Colon Cancer) | 3-methoxy-1H-indazole derivative (8h) | Potent activity with a GI₅₀ value of 0.33 ± 0.042 μM, twice the potency of irinotecan. | mdpi.com |

| HL60 (Leukemia) | 3-(pyrrolopyridin-2-yl)indazole derivative | Most potent inhibitor with an IC₅₀ value of 8.3 nM. | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-indazole |

| 2-methyl-2H-indazole |

| GSK2239633A |

| Irinotecan |

Preclinical In Vivo Studies Focused on Mechanisms of Action

Preclinical animal models are indispensable for elucidating the in vivo mechanisms of action of novel chemical entities. For derivatives of this compound, these studies provide critical insights into how these compounds interact with their intended biological targets and the subsequent physiological effects.

Target Engagement and Pharmacodynamic Biomarker Analysis in Animal Models

Confirming that a drug candidate interacts with its intended target in a living organism (target engagement) and measuring the downstream biological effects (pharmacodynamics) are crucial steps in preclinical development. For indazole derivatives, researchers have employed various techniques in animal models to demonstrate these effects.

One study focused on a covalent inhibitor of the KRAS G12C mutant, which featured a dichloro-1H-indazol-4-yl moiety. aacrjournals.org To assess target engagement in mice bearing pancreatic cancer xenografts, total KRAS proteins were immunoprecipitated from tumor lysates. Subsequent analysis by liquid chromatography–mass spectrometry (LC-MS) was used to quantify the level of unbound KRAS G12C peptides, providing a direct measure of the inhibitor's binding to its target. aacrjournals.org

In a different approach, the in vivo activity of monopolar spindle 1 (MPS1) inhibitors, including N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamides, was evaluated. acs.org A pharmacodynamic (PD) biomarker assay was developed to measure the autophosphorylation of MPS1 in cancer cells. In mouse models, this assay demonstrated a significant and prolonged reduction in MPS1 autophosphorylation following administration of the inhibitor, confirming target engagement and downstream pathway modulation. acs.org

Similarly, for epidermal growth factor receptor (EGFR) inhibitors containing an indazole core, pharmacodynamic effects were measured in mouse xenograft models. A single oral dose of these compounds resulted in a profound knockdown of EGFR phosphorylation in both activating mutant (PC9) and double mutant (H1975) xenografts, confirming on-target activity in vivo. acs.org Further studies on PI3K/mTOR inhibitors have also assessed the levels of phosphorylated AKT and S6 ribosomal protein in tumor tissue from animal models as key pharmacodynamic biomarkers. icr.ac.uk

| Indazole Derivative Class | Animal Model | Target | Biomarker Analyzed | Method of Analysis | Reference |

|---|---|---|---|---|---|

| Dichloro-1H-indazol-4-yl Derivative | Mice with MiaPaCa2 Pancreatic Xenografts | KRAS G12C | Unbound KRAS G12C Peptides | Liquid Chromatography–Mass Spectrometry (LC-MS) | aacrjournals.org |

| N-(1H-indazol-5-yl)acetamide Derivative | Mice with DLD1 Cancer Cells | MPS1 Kinase | MPS1 Autophosphorylation | Biochemical Assay on Cell Lysates | acs.org |

| Indazole-based EGFR Inhibitor | Mice with H1975 & PC9 Xenografts | EGFR Kinase | EGFR Phosphorylation | Biochemical Assay on Tumor Tissue | acs.org |

| PI3K/mTOR Inhibitor | Mice | PI3K/mTOR Pathway | Phosphorylated AKT and S6 Ribosomal Protein | Biochemical Assay on Tumor Tissue | icr.ac.uk |

Evaluation of Specific Mechanistic Effects in Animal Models (e.g., Cardioprotection)

Beyond target engagement, in vivo studies are designed to evaluate the broader physiological and therapeutic effects of indazole derivatives. A significant area of investigation has been their application in cardiovascular diseases. nih.gov

One of the most promising indazole derivatives, DY-9760e, has demonstrated significant cardioprotective effects against ischemic/reperfusion injury in animal models. nih.gov Another derivative, YC-1, has been developed for its potential therapeutic use in circulatory disorders, including platelet aggregation and vascular contraction. nih.gov

Research into marsanidine, an indazole-based compound, and its analogues has revealed direct effects on cardiovascular parameters in rats. nih.gov For instance, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) was found to decrease both blood pressure and heart rate. nih.gov Structure-activity relationship (SAR) studies showed that substituting the indazole nucleus at the C7 position with a chlorine or methyl group resulted in compounds with enhanced cardiovascular activity. nih.gov

Furthermore, a specific derivative, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), was identified as a selective Rho kinase inhibitor with antihypertensive activity. researchgate.net Rho kinase is a key enzyme in the pathways of G protein-coupled receptors (GPCRs), and its inhibition represents a downstream therapeutic mechanism for cardiovascular conditions. researchgate.net

| Compound/Derivative Class | Mechanistic Effect | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| DY-9760e | Cardioprotection | Ischemia/Reperfusion Models | Demonstrated protective effects against injury. | nih.gov |

| YC-1 | Circulatory Regulation | Various Models | Inhibits platelet aggregation and vascular contraction. | nih.gov |

| TCS-80 | Hypotensive/Bradycardic | Rats | Decreased blood pressure and heart rate. | nih.gov |

| DW1865 | Antihypertensive | Not Specified | Acts as a selective Rho kinase inhibitor. | researchgate.net |

Molecular Modeling and Docking in Lead Discovery and Optimization

Computational techniques are pivotal in modern drug discovery, enabling the rapid and rational design of new therapeutic agents. For this compound derivatives, molecular modeling and docking have been instrumental in understanding ligand-protein interactions and identifying novel compounds through virtual screening.

Computational Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to predict the binding mode of novel indazole derivatives to their protein targets, providing insights into the structural basis of their activity.

For example, docking studies of novel indazole analogs against an undisclosed cancer target (PDB ID: 2ZCS) revealed that the most active compounds achieved high binding energies. researchgate.net The analysis showed specific interactions with key amino acid residues such as Tyr248, Lys273, Val268, and Arg171. researchgate.net In another study, indazole derivatives designed as antimicrobial agents were docked into the active site of the DNA gyrase enzyme (PDB code: 1KZN). jmchemsci.comjmchemsci.comsciforum.net The results revealed excellent bonding interactions with the target enzyme, explaining their biological activity. jmchemsci.comjmchemsci.com

Similarly, in the development of ULK1 inhibitors, docking was used to hypothesize that an aryl unit projecting from the 3-amino position of the indazole core could engage in a π-stacking interaction with Tyr 94 of the enzyme, a prediction that guided subsequent chemical synthesis. nih.gov Docking studies of 1-trityl-5-azaindazole derivatives with the Peripheral Benzodiazepine Receptor (PBR) protein identified interactions with key residues including LEU43, GLN109, and ILE141. jocpr.com These computational methods, which can be enhanced by molecular dynamics simulations and QM/MM calculations, allow for the in silico design of improved ligands by identifying crucial interaction patterns. mpg.deresearchgate.net

| Indazole Derivative Class | Protein Target | PDB Code | Predicted Interacting Residues | Reference |

|---|---|---|---|---|

| Arylborane-based Indazole Analogs | Cancer Target | 2ZCS | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| Multi-substituted Indazole Derivatives | DNA Gyrase | 1KZN | Not specified, but "excellent bonding mode" | jmchemsci.comjmchemsci.comsciforum.net |

| 1-trityl-5-azaindazole Derivatives | Peripheral Benzodiazepine Receptor (PBR) | Not specified | LEU43, GLN109, ILE141, LYS140 | jocpr.com |

| 3-Aminoindazole Derivatives | ULK1 Kinase | Not specified | Tyr 94 (π-stacking) | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com These models serve as 3D queries for searching large compound databases (virtual screening) to discover novel ligands with the potential for similar activity. researchgate.netmdpi.com

In the search for new Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a pharmacophore model was generated based on the key chemical features of known inhibitors. tandfonline.com This model, comprising hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobic (HY) features, was used as a filter in a database screening campaign. Only compounds that showed a good fit to the pharmacophore model were advanced to more computationally intensive molecular docking studies. tandfonline.com

Structure-based virtual screening was also employed to identify a novel class of IDO1 inhibitors. The starting hit compound, based on a jmchemsci.comjmchemsci.comtriazolo[4,3-a]pyridine scaffold, was discovered from a virtual screen of the IDO1 active site. d-nb.info This initial hit was then optimized using rational, in silico-guided design. d-nb.info Similarly, virtual screening strategies that combine pharmacophore modeling with docking have been used to identify novel inhibitors for targets like the immunoproteasome. mdpi.com These approaches increase the efficiency of drug discovery by prioritizing compounds that are most likely to be active, facilitating the identification of diverse chemical scaffolds. mdpi.com

| Target Class | Pharmacophore Features | Computational Strategy | Outcome | Reference |

|---|---|---|---|---|

| FGFR1 Kinase Inhibitors | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY) | Ligand-based pharmacophore screening followed by docking | Identified new 1H-indazole-based inhibitors. | tandfonline.com |

| COX-2 Inhibitors | Not specified | 3D ligand-based pharmacophore modeling | Created a validated model for virtual screening. | nih.gov |

| IDO1 Enzyme Inhibitors | Not specified | Structure-based virtual screening | Discovered a novel triazolopyridine chemotype. | d-nb.info |

| Immunoproteasome Inhibitors | Not specified | Dynamic pharmacophore modeling and docking | Identified multiple new hit compounds. | mdpi.com |

Future Directions and Emerging Research Perspectives for 4 Methoxy 1 Methyl 1h Indazole

Development of Next-Generation Synthetic Methodologies for Complex Analogs

While classical methods for indazole synthesis exist, future efforts will concentrate on developing more efficient, regioselective, and diverse synthetic routes to access complex analogs of 4-Methoxy-1-methyl-1H-indazole. The focus is on creating molecular diversity to expand the scope of structure-activity relationship (SAR) studies.

Key areas of development include:

Transition-Metal-Catalyzed C-H Functionalization : Recent advances have highlighted the power of transition-metal catalysis (e.g., using rhodium, palladium) for the direct functionalization of C-H bonds on the indazole core. nih.govresearchgate.net Future work will likely adapt these methods to selectively introduce a variety of substituents (aryl, alkyl, etc.) onto the benzene (B151609) ring of this compound, bypassing the need for pre-functionalized starting materials. scispace.comresearchgate.net This allows for more streamlined and atom-economical syntheses.

Novel Cycloaddition Reactions : The [3+2] cycloaddition of arynes and α-diazocarbonyl compounds is a powerful method for forming the indazole core. ucc.ie Research is expected to expand the scope of this reaction to include novel diazo precursors and aryne generation methods, enabling the synthesis of indazole-3-phosphonates and other unique analogs. ucc.ie

Regioselective N-Alkylation and N-Arylation : Controlling substitution at the N1 versus N2 position of the indazole ring is a persistent challenge. beilstein-journals.orgbeilstein-journals.org Future methodologies will focus on developing highly regioselective protocols. This could involve exploring different bases, solvents, and catalyst systems, or employing directing groups to steer electrophiles to the desired nitrogen atom. beilstein-journals.org Optimized procedures that tolerate a wide array of alkylating and arylating reagents are crucial for creating diverse libraries of compounds. researchgate.netbeilstein-journals.org

Flow Chemistry and Microwave-Assisted Synthesis : To accelerate the synthesis and purification of novel analogs, continuous flow processing and microwave-assisted techniques are being adopted. ucc.ieresearchgate.net These technologies can shorten reaction times, improve yields, and offer better control over reaction conditions compared to traditional batch processing. researchgate.netresearchgate.net

Table 1: Emerging Synthetic Strategies for Indazole Analogs

| Synthetic Strategy | Catalyst/Reagent Example | Potential Application for this compound Analogs | Reference |

|---|---|---|---|

| C-H Activation/Annulation | [Cp*RhCl2]2 | Direct arylation or alkylation of the indazole benzene ring. | nih.gov |

| [3+2] Cycloaddition | α-diazophosphonates | Formation of the core indazole ring with novel C3 substituents. | ucc.ie |

| Suzuki–Miyaura Coupling | Ferrocene-Based Palladium Catalyst | C3-functionalization to introduce diverse aryl and heteroaryl groups. | scispace.com |

| N-Arylation | Copper Iodide (CuI) | Selective synthesis of N-arylated derivatives for SAR studies. | researchgate.net |

| Cascade N-N Bond Formation | NaOH in Alcohol | Synthesis of indazole acetic acid scaffolds from nitroaryl precursors. | whiterose.ac.uk |

Advanced Computational Design of Indazole-Based Molecules with Tailored Properties

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, in silico methods will be pivotal in designing next-generation molecules with precisely tailored pharmacological profiles, improved potency, and enhanced selectivity.

Future computational approaches will likely include:

Structure-Based Drug Design (SBDD) : By utilizing the crystal structures of target proteins, SBDD allows for the rational design of inhibitors. For instance, computational analysis has been used to design indazole analogues as selective EGFR inhibitors. nih.gov This approach can be applied to design derivatives of this compound that fit optimally into the binding pockets of specific kinases or other enzymes. nih.govnih.gov

Molecular Docking and Dynamics Simulations : Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique has been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by docking them with the COX-2 enzyme. researchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing insights into binding affinity and mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of compounds with their biological activity. By building robust QSAR models for a series of this compound analogs, researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis.

Pharmacophore Modeling and Virtual Screening : Based on the known active indazole derivatives, pharmacophore models can be generated to identify the essential structural features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify novel hits with diverse chemical scaffolds.

Table 2: Computational Techniques in Indazole Drug Design

| Computational Technique | Objective | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a protein target. | Evaluating indazole-sulfonamides against the MAPK1 active site. | mdpi.comsciprofiles.com |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules to assess complex stability. | Confirming the stability of indazole derivatives in the COX-2 active site. | researchgate.net |

| MM-GBSA Analysis | Calculate binding free energy to estimate ligand affinity. | Analyzing the interaction of indazole analogs with target enzymes. | researchgate.net |

| Structure-Based Design | Design novel molecules based on the 3D structure of the biological target. | Developing selective inhibitors of Aurora kinases and EGFR mutants. | nih.gov |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Indazole derivatives are known to interact with a wide array of biological targets, particularly protein kinases. nih.gov However, the full therapeutic potential of compounds like this compound remains largely untapped. Future research will aim to identify novel biological targets and elucidate new mechanisms of action.

Promising avenues for exploration include:

Multi-Targeted Kinase Inhibition : Many cancers develop resistance through the activation of redundant signaling pathways. Designing derivatives of this compound that can simultaneously inhibit multiple key kinases (e.g., VEGFR, EGFR, c-Met, CDK2) could offer a more durable therapeutic response. nih.govaun.edu.eg

Protein-Protein Interaction (PPI) Inhibition : PPIs represent a challenging but increasingly important class of drug targets. Recent studies have explored indazole derivatives as inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint in cancer. researchgate.net Future work could investigate analogs of this compound as modulators of other critical PPIs, such as the p53/MDM2 pathway. nih.govbohrium.comdntb.gov.ua

Epigenetic Targets : Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are validated cancer targets. The indazole scaffold could be functionalized to target the active sites of these enzymes.

Antiviral and Anti-inflammatory Targets : Beyond oncology, indazole derivatives have shown promise as antiviral and anti-inflammatory agents. nih.govnih.gov Research could focus on identifying the specific viral proteins (e.g., influenza polymerase) or inflammatory mediators (e.g., COX enzymes) that are modulated by this compound derivatives. researchgate.netnih.gov

Table 3: Potential Biological Targets for Indazole Scaffolds

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Aurora Kinases, VEGFR-2, Tie-2, EphB4, EGFR | Cancer | nih.govnih.gov |

| Immune Checkpoints | PD-1/PD-L1 Interaction | Immuno-oncology | researchgate.net |

| Apoptosis Regulators | Bcl-2 family, p53/MDM2 pathway | Cancer | nih.govbohrium.comdntb.gov.ua |

| Viral Proteins | Influenza Polymerase (PA-PB1 interface) | Infectious Disease | nih.gov |

| Metabolic Enzymes | Indoleamine 2,3-dioxygenase (IDO1) | Immuno-oncology | nih.gov |

Integration of Multidisciplinary Approaches for Comprehensive Understanding and Application

To fully unlock the potential of this compound, an isolated approach is insufficient. The future of research in this area will rely on the tight integration of multiple scientific disciplines. A comprehensive strategy combining synthetic chemistry, computational modeling, structural biology, and pharmacology is essential for a thorough understanding and successful application of these molecules.

This synergistic approach involves:

Iterative Design-Synthesis-Test Cycles : Computational chemists can design novel analogs with predicted activity. researchgate.net Synthetic chemists can then produce these compounds using advanced methodologies. ucc.ie Subsequently, biologists and pharmacologists can test their activity in vitro and in vivo. aun.edu.eg The results from these tests are then fed back to the computational team to refine the models, creating a highly efficient discovery loop.

Structural Biology Insights : Obtaining X-ray crystal structures or cryo-EM data of indazole derivatives bound to their biological targets provides invaluable, high-resolution information about the binding mode. nih.gov This structural data is crucial for validating computational models and guiding the next round of structure-based drug design. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs is critical. Integrating PK/PD studies early in the development process helps in selecting candidates with favorable drug-like properties, increasing the likelihood of clinical success.

Investigation of Reactivity Under Novel Conditions and Catalyst Systems

Exploring the fundamental reactivity of the this compound scaffold under new and unconventional conditions can unlock novel transformations and lead to the discovery of unprecedented molecular architectures.

Future research in this domain will likely focus on:

Photocatalysis : The use of visible light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the reactivity of the indazole ring in photocatalytic cycles could enable novel C-H functionalization, cross-coupling, or cycloaddition reactions that are inaccessible through traditional thermal methods.

Electrosynthesis : Electrochemical methods offer a green and sustainable alternative to traditional chemical oxidants and reductants. Applying electrosynthesis to the functionalization of this compound could provide unique selectivity and reactivity patterns.

Novel Catalyst Systems : While palladium and rhodium are well-established, the exploration of catalysts based on more abundant and less expensive earth-abundant metals (e.g., iron, copper, nickel) for C-H functionalization and cross-coupling reactions is a major goal. researchgate.netresearchgate.net The development of new ligands can further tune the reactivity and selectivity of these metal catalysts.

Reaction in Unconventional Media : The use of ionic liquids or deep eutectic solvents instead of traditional organic solvents can significantly influence reaction pathways and catalyst stability. scispace.com Studying the reactivity of this compound in these media could lead to improved reaction efficiency and easier product isolation. scispace.com

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-1-methyl-1H-indazole, and how can purity be ensured?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation of hydrazine derivatives with substituted ketones or aldehydes under acidic or catalytic conditions. For example, describes a reaction using 4-methoxyphenylhydrazine hydrochloride with naphthalen-1-one in ethanol, yielding indazole derivatives with 75% efficiency after silica gel purification . Key steps include:

- Use of arylhydrazines and ketones in polar aprotic solvents (e.g., ethanol, DMF).

- Catalytic systems (e.g., silica gel, acetic acid) to drive cyclization.

- Purification via column chromatography (20% EtOAc-hexanes) to achieve >95% purity.

Purity validation requires elemental analysis (C, H, N), NMR (δ ~7–8 ppm for aromatic protons), and HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect signals for the methyl group (singlet at δ ~3.8–4.0 ppm for N-CH₃) and methoxy group (singlet at δ ~3.7–3.9 ppm for OCH₃). Aromatic protons appear as multiplets between δ 6.8–8.2 ppm, with coupling patterns reflecting substitution on the indazole ring .

- 13C NMR : Peaks at ~160 ppm (C-OCH₃), ~140 ppm (N-CH₃), and aromatic carbons between 110–135 ppm .

- IR : Stretches at ~1600 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O), and ~2900 cm⁻¹ (C-H aliphatic) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Based on analogous indazole derivatives (e.g., 7-Methoxy-2-methyl-1H-benzo[d]imidazole in ):

- GHS Hazards : Skin irritation (H315), eye damage (H319), respiratory tract irritation (H335).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT methods (e.g., B3LYP with 6-31G* basis set) are effective for calculating HOMO-LUMO gaps, dipole moments, and charge distribution. Key considerations:

- Include exact-exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for aromatic systems .

- Validate calculations against experimental UV-Vis spectra (e.g., λmax ~270–300 nm for indazoles) .

Example workflow: Optimize geometry → Calculate frontier orbitals → Compare with spectroscopic data .

Q. How to resolve contradictions in reported biological activity data for indazole derivatives?

- Methodological Answer : Discrepancies may arise from variations in substituent positioning (e.g., 1-methyl vs. 2-methyl) or assay conditions. Strategies include:

- SAR Studies : Synthesize analogs (e.g., 9a–9e in ) with systematic substituent changes (e.g., aryl, halogen, methoxy groups).

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). For example, shows indazole-triazole derivatives binding to α-glucosidase via hydrogen bonds .

- Experimental Validation : Perform dose-response assays (IC50) and compare with computational predictions .

Q. What strategies optimize the regioselectivity of N-methylation in indazole synthesis?

- Methodological Answer : Regioselective methylation at the 1-position requires:

- Base Selection : Use NaH or K₂CO₃ in DMF to deprotonate the indazole NH preferentially.

- Methylating Agents : Methyl iodide or dimethyl sulfate at 0–25°C to minimize overalkylation.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in EtOAc/hexanes) and confirm with 1H NMR .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer : Follow ’s approach:

- Core Modifications : Vary substituents at positions 4 (methoxy) and 1 (methyl).

- Bioisosteric Replacement : Substitute methoxy with ethoxy, halogen, or trifluoromethyl groups.

- Biological Testing : Assess cytotoxicity (MTT assay), enzyme inhibition (e.g., IC50 against kinases), and solubility (HPLC logP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.